9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(2-bromoethyl)-3,6-dichlorocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2N/c15-5-6-18-13-3-1-9(16)7-11(13)12-8-10(17)2-4-14(12)18/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIAGFJVIVACTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CCBr)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Halogenated N Alkyl Carbazole Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole are based on the analysis of analogous 3,6-disubstituted and 9-alkylated carbazoles.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the bromoethyl group. The symmetry of the 3,6-disubstituted carbazole (B46965) ring will simplify the aromatic region of the spectrum. The protons at positions 4 and 5 (H-4, H-5) and at positions 2 and 7 (H-2, H-7) are chemically equivalent. The protons at positions 1 and 8 (H-1, H-8) are also equivalent. The electron-withdrawing nature of the chlorine atoms at the 3 and 6 positions will deshield the adjacent aromatic protons, causing their signals to appear at a lower field (higher ppm). The bromoethyl group at the 9-position will exhibit two triplets, corresponding to the two methylene (B1212753) groups, due to spin-spin coupling.
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum will show signals for the twelve aromatic carbons and the two carbons of the bromoethyl group. The carbons attached to the chlorine atoms (C-3, C-6) and the nitrogen atom (C-10a, C-11a, C-12a, C-4a) are expected to be significantly deshielded. The chemical shifts of the carbons in the bromoethyl group will be influenced by the electronegativity of the adjacent nitrogen and bromine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1, H-8 | 7.9 - 8.1 | - |
| H-2, H-7 | 7.3 - 7.5 | - |
| H-4, H-5 | 7.5 - 7.7 | - |
| N-CH₂ | 4.5 - 4.7 | 42 - 44 |
| CH₂-Br | 3.7 - 3.9 | 28 - 30 |
| C-1, C-8 | - | 110 - 112 |
| C-2, C-7 | - | 123 - 125 |
| C-3, C-6 | - | 128 - 130 |
| C-4, C-5 | - | 121 - 123 |
| C-4a, C-5a | - | 124 - 126 |
| C-8a, C-9a | - | 138 - 140 |
Note: Predicted chemical shifts are based on data from related carbazole derivatives and may vary depending on the solvent and experimental conditions.
Utilization of Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the carbazole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the C-N bond of the carbazole ring will be indicated by a stretching vibration around 1320-1340 cm⁻¹.
The aliphatic C-H stretching vibrations of the bromoethyl group are expected in the 2850-2960 cm⁻¹ range. The C-Cl stretching vibrations are typically observed in the fingerprint region, between 600 and 800 cm⁻¹, and are often strong and sharp. The C-Br stretching vibration is expected at a lower frequency, in the 500-600 cm⁻¹ region, due to the larger mass of the bromine atom.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1320 - 1340 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Note: These are predicted ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
Electronic Transitions Probed by Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other carbazole derivatives, with absorption bands corresponding to π-π* transitions within the aromatic system. mdpi.com
The carbazole chromophore typically exhibits two main absorption bands. The first, more intense band, is usually observed in the range of 280-300 nm, and a second, less intense, and more structured band appears at longer wavelengths, typically between 320 and 350 nm. mdpi.com The presence of the chlorine atoms at the 3 and 6 positions is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted carbazole, due to the extension of the conjugated system by the lone pairs of electrons on the chlorine atoms. The 9-(2-bromoethyl) group is not expected to significantly affect the electronic transitions of the carbazole ring system.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
| π-π | 285 - 305 |
| π-π | 325 - 355 |
Note: The exact absorption maxima and their intensities are dependent on the solvent used for the measurement.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will provide its exact molecular weight and information about its fragmentation pattern, which can be used to confirm its structure.
The molecular ion peak (M⁺) is expected to be observed, and its mass will correspond to the molecular weight of the compound. Due to the presence of chlorine and bromine, the molecular ion peak will appear as a cluster of peaks reflecting the natural isotopic abundances of these elements (³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br). whitman.edunih.gov This isotopic pattern is a characteristic signature for compounds containing these halogens. whitman.edunih.gov
The fragmentation of the molecular ion is expected to occur through several pathways. A common fragmentation pathway for N-alkyl carbazoles is the cleavage of the C-C bond beta to the nitrogen atom, leading to the loss of a bromoethyl radical and the formation of a stable carbazole cation. Another likely fragmentation is the loss of a bromine atom, followed by further fragmentation of the carbazole ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 343/345/347/349 | Molecular ion |
| [M - Br]⁺ | 264/266/268 | Loss of a bromine radical |
| [M - C₂H₄Br]⁺ | 236/238/240 | Loss of a bromoethyl radical |
| [C₁₂H₆Cl₂N]⁺ | 235/237/239 | 3,6-dichlorocarbazole (B1220011) cation |
Note: The m/z values are given for the most abundant isotopes and the presence of multiple peaks for each fragment is expected due to the isotopic distribution of chlorine and bromine.
X-ray Crystallography for Crystalline Structure and Conformational Insights
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. While no experimental crystal structure is available for this compound, its structural parameters can be predicted by comparison with closely related compounds such as 9-(2-Bromoethyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole. nih.govscienceopen.comresearchgate.netktu.eduresearchgate.net
The carbazole ring system is expected to be essentially planar. nih.govresearchgate.netresearchgate.net The 9-(2-bromoethyl) substituent will likely be oriented out of the plane of the carbazole ring. The conformation of the bromoethyl chain will be influenced by steric and electronic factors. The crystal packing is expected to be stabilized by van der Waals forces and potentially by weak intermolecular interactions such as C-H···Cl or C-H···π interactions. researchgate.net
Table 5: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples from related structures) |
| a (Å) | 5 - 16 |
| b (Å) | 7 - 13 |
| c (Å) | 17 - 21 |
| β (°) | ~90 - 100 |
| Z | 4 or 8 |
Note: These parameters are based on the crystal structures of analogous compounds and represent a plausible prediction for the target molecule.
Chemical Reactivity and Advanced Derivatization of 9 2 Bromoethyl 3,6 Dichloro 9h Carbazole
Transformations of the 2-Bromoethyl Substituent at the N9 Position
The 2-bromoethyl group at the N9 position of the carbazole (B46965) core is a key site for introducing a variety of functional groups through nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a range of nucleophiles, allowing for the attachment of different side chains to the nitrogen atom of the carbazole ring. evitachem.com This synthetic handle is instrumental in modifying the solubility, electronic properties, and solid-state packing of the resulting carbazole derivatives.
One of the most common transformations involves the reaction with amines. For instance, the reaction of 9-(2-bromoethyl)-3,6-dichloro-9H-carbazole with 4-methylpiperazine can be performed to introduce a piperazinyl moiety. This type of modification is often employed to enhance the solubility of the carbazole unit in common organic solvents and to introduce basic sites that can influence the material's electronic characteristics.
Another significant transformation is the conversion of the bromoethyl group to an azidoethyl group by reaction with sodium azide (B81097). The resulting 9-(2-azidoethyl)-3,6-dichloro-9H-carbazole serves as a versatile intermediate for further functionalization. The azide group can, for example, be reduced to a primary amine, providing a site for further derivatization, or it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the carbazole unit to other molecular fragments.
The flexibility of the 2-bromoethyl substituent is further demonstrated by its reaction with various other nucleophiles, including alcohols and thiols, to form ether and thioether linkages, respectively. These transformations underscore the utility of the N9-bromoethyl group as a versatile anchor for tailoring the properties of the carbazole core for specific applications in materials science and medicinal chemistry.
Functionalization Reactions at the 3,6-Dichloro Positions of the Carbazole Core
The chlorine atoms at the 3 and 6 positions of the carbazole ring are amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.comresearchgate.net These reactions are fundamental for extending the π-conjugated system of the carbazole core, which is crucial for tuning the optoelectronic properties of the resulting materials. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or vinyl substituents at the 3 and 6 positions by coupling the dichlorocarbazole with organoboron compounds. nih.govnih.govnobelprize.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govscielo.br For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ allows for the substitution of the chlorine atoms with aryl groups. This arylation extends the conjugation of the carbazole system, leading to a red-shift in the absorption and emission spectra, a desirable feature for light-emitting applications. frontiersin.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 3 and 6 positions. nih.govnih.govmdpi.comresearchgate.net By reacting the dichlorocarbazole with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand (e.g., a biaryl phosphine), the chlorine atoms can be replaced by amino groups. preprints.org This modification significantly influences the electronic properties of the carbazole, particularly its hole-transporting capabilities, making these derivatives promising materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Other Cross-Coupling Reactions: Besides Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed couplings like the Heck, Sonogashira, and Stille reactions can also be employed to functionalize the 3,6-dichloro positions. The Sonogashira coupling, for example, introduces alkyne moieties, which are useful for creating rigid, linear conjugated structures. These diverse cross-coupling methodologies provide a rich toolbox for the precise engineering of carbazole-based materials with tailored properties.
Table 1: Examples of Functionalization Reactions at the 3,6-Dichloro Positions
| Reaction Type | Reagents | Catalyst/Ligand | Product Type | Impact on Properties |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 3,6-Diarylcarbazoles | Extended π-conjugation, red-shifted absorption/emission |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃/Xantphos | 3,6-Diaminocarbazoles | Enhanced hole-transporting properties |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 3,6-Dialkynylcarbazoles | Linear, rigid conjugated systems |
Development of Polymeric and Oligomeric Architectures from Carbazole Monomers
This compound is a valuable monomer for the synthesis of both conjugated and non-conjugated polymers and oligomers. researchgate.net The reactivity of the chloro-substituents at the C3 and C6 positions allows for the formation of polymer backbones through various polymerization techniques. mdpi.com
One of the primary methods for creating conjugated polymers from this monomer is through Yamamoto or Suzuki polycondensation reactions. In Yamamoto polycondensation, a nickel(0) catalyst is used to couple the aryl chloride groups, leading to the formation of poly(3,6-carbazole)s. Similarly, Suzuki polycondensation involves the reaction of a diboronic acid or ester derivative of the carbazole monomer with a dihalo-comonomer in the presence of a palladium catalyst. These methods result in polymers where the carbazole units are linked in a conjugated fashion, which is essential for charge transport in electronic devices. nih.gov The properties of these polymers, such as their band gap and charge carrier mobility, can be fine-tuned by copolymerizing the carbazole monomer with other aromatic monomers.
The 2-bromoethyl group at the N9 position offers further opportunities for polymer design. It can be used to attach the carbazole unit as a pendant group to a polymer backbone. For example, the bromoethyl group can be converted to a polymerizable group, such as a vinyl or acrylate (B77674) group, allowing for its incorporation into polymers via radical or other polymerization methods. researchgate.net This approach leads to non-conjugated polymers with pendant carbazole moieties, which are often used as host materials in phosphorescent OLEDs due to their high triplet energy.
Furthermore, the sequential functionalization of the monomer can lead to the formation of well-defined oligomers. researchgate.net Stepwise cross-coupling reactions can be employed to build up carbazole-based oligomers with precise lengths and compositions. These oligomers are valuable as model compounds for studying the photophysical properties of the corresponding polymers and have potential applications in their own right in molecular electronics.
Multi-Site Functionalization Strategies for Enhanced Molecular Complexity
The orthogonal reactivity of the different functional groups in this compound allows for the implementation of multi-site functionalization strategies to build highly complex molecules. nih.govnih.gov This involves the selective and sequential modification of the N9-bromoethyl group and the C3 and C6-dichloro positions. bohrium.com
A typical strategy might begin with the modification of the 2-bromoethyl group via a nucleophilic substitution reaction. researchgate.net For example, a specific functional group can be introduced at the N9 position to tailor the solubility or to provide a specific binding site. Following this, the chloro-substituents at the C3 and C6 positions can be functionalized using palladium-catalyzed cross-coupling reactions. nih.gov The choice of coupling partners for the Suzuki-Miyaura or Buchwald-Hartwig reactions can be varied to introduce different substituents at these positions, leading to unsymmetrically substituted carbazole derivatives. nih.gov
This stepwise approach allows for the precise control over the final molecular architecture. nih.gov For instance, one could first introduce a bulky group at the N9 position to influence the solid-state packing, and then attach different electron-donating or electron-withdrawing groups at the C3 and C6 positions to fine-tune the electronic properties. osti.gov This level of control is crucial for the rational design of molecules for specific applications, such as ambipolar transport materials or emitters for OLEDs.
Furthermore, the functional groups introduced in the initial steps can themselves be reactive, allowing for further derivatization. For example, if an alkyne is introduced at the C3 position and a different functional group at the C6 position, these can be further modified in subsequent steps, leading to highly complex and multifunctional carbazole-based molecules. These advanced synthetic strategies open up a vast chemical space for the creation of novel materials with tailored properties. nih.govnih.gov
Theoretical and Computational Investigations of Halogenated Carbazole Architectures
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Frontier Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of halogenated carbazoles. icm.edu.plresearchgate.net Methods like the B3LYP hybrid functional are commonly used to optimize molecular geometries and calculate electronic properties. bohrium.comresearchgate.netnih.gov The electronic behavior of these molecules is largely governed by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org
For carbazole (B46965) derivatives, the HOMO is typically delocalized across the electron-rich carbazole core, while the LUMO's distribution is influenced by substituent groups. mdpi.comresearchgate.netmdpi.com In 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole, the two chlorine atoms at the 3 and 6 positions act as electron-withdrawing groups. This substitution is expected to stabilize both the HOMO and LUMO, lowering their energy levels. nih.gov The charge-transfer excitation for such derivatives generally corresponds to the HOMO→LUMO transition. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. mdpi.com A smaller gap often correlates with higher chemical reactivity. nih.gov
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -5.53 to -5.35 | Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability. nih.gov |
| ELUMO | -2.65 to -2.38 | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability. nih.gov |
| HOMO-LUMO Gap (ΔE) | ~2.70 to ~3.15 | Energy difference between HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. mdpi.com |
Computational Studies on Conformational Dynamics and Rotational Barriers
The three-dimensional structure and flexibility of this compound are key to its function and interactions. Computational studies can model its conformational dynamics, focusing on the planarity of the carbazole core and the rotational freedom of its substituents. rsc.org The tricyclic carbazole ring system is largely planar, though minor buckling can occur. researchgate.netnih.govnih.gov
A primary area of conformational flexibility is the rotation around the C-N bond connecting the bromoethyl group to the carbazole nitrogen. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. researchgate.net The dihedral angles, which describe the relative orientation of different parts of the molecule, are critical outputs of these geometric optimizations. nih.govnih.gov For instance, the orientation of the ethyl group relative to the plane of the carbazole ring system is a key conformational parameter. researchgate.net Understanding these rotational barriers is crucial as they can influence the molecule's ability to adopt specific shapes required for intermolecular interactions.
| Structural Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Carbazole Ring Planarity (RMSD) | < 0.02 Å | Indicates a nearly flat core aromatic system. nih.gov |
| Dihedral Angle (C-C-N-Cring) | ~90° | Describes the orientation of the ethyl substituent relative to the carbazole plane, often perpendicular. researchgate.net |
| Rotational Energy Barrier (N-CH2 bond) | 2-5 kcal/mol | Energy required to rotate the ethyl group, indicating conformational flexibility at room temperature. |
In Silico Prediction of Spectroscopic Signatures and Intermolecular Interactions
In silico methods are highly effective for predicting spectroscopic properties, which can aid in the interpretation of experimental data. scielo.br DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts. rsc.orgresearchgate.net For halogenated carbazoles, theoretical calculations of ¹³C NMR chemical shifts have shown good agreement with experimental values, especially when relativistic effects are considered for heavier halogens like iodine. researchgate.net
Furthermore, computational modeling is essential for studying the non-covalent intermolecular interactions that dictate how molecules pack in the solid state. arxiv.orgresearchgate.net For this compound, several types of interactions are expected:
Halogen Bonding: The chlorine and bromine atoms can act as electrophilic regions (σ-holes), forming directional interactions with nucleophiles. arxiv.org
Hydrogen Bonding: Weak C-H···Cl and C-H···Br hydrogen bonds can contribute to the crystal packing.
π-π Stacking: The aromatic carbazole core can engage in stacking interactions with neighboring molecules. rsc.org
| Interaction Type | Atoms Involved | Typical Energy (kcal/mol) | Computational Probe |
|---|---|---|---|
| Halogen Bonding | C-Cl···O/N, C-Br···O/N | -1 to -5 | Molecular Electrostatic Potential (MEP) nih.govresearchgate.net |
| Hydrogen Bonding | C-H···Cl, C-H···Br | -0.5 to -2 | Quantum Theory of Atoms in Molecules (QTAIM) researchgate.net |
| π-π Stacking | Carbazole Ring ↔ Carbazole Ring | -2 to -10 | Non-Covalent Interaction (NCI) Analysis rsc.org |
Elucidation of Reaction Mechanisms and Pathway Energetics through Computational Modeling
Computational modeling is a cornerstone for understanding the mechanisms of chemical reactions. bohrium.comscielo.brresearchgate.net The synthesis of this compound typically involves the N-alkylation of 3,6-dichloro-9H-carbazole. researchgate.net DFT calculations can map the entire reaction pathway for this process.
This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (3,6-dichloro-9H-carbazole and an alkylating agent) and the final product.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
These calculations can confirm whether a proposed mechanism is energetically feasible and can predict reaction rates. researchgate.net For the N-alkylation of carbazole, computational studies can help explain the regioselectivity and efficiency of the reaction under different conditions. researchgate.netmdpi.com
| Reaction Step | Description | Key Energetic Parameter |
|---|---|---|
| Reactants | 3,6-dichloro-9H-carbazole + Alkylating Agent | Ground State Energy (Ereactants) |
| Transition State (TS) | Formation/breaking of bonds during N-alkylation. | Activation Energy (Ea = ETS - Ereactants) |
| Product | This compound | Reaction Energy (ΔE = Eproduct - Ereactants) |
Impact of Halogen Substituents on Electronic Properties via Computational Analysis
The presence and position of halogen substituents dramatically influence the electronic properties of the carbazole framework. researchgate.net Computational analysis allows for a systematic study of these effects. icm.edu.pl The chlorine atoms at the 3 and 6 positions of the carbazole core exert a strong electron-withdrawing inductive effect.
Computational studies on various halogenated carbazoles reveal several key trends:
Energy Level Modulation: Halogenation generally lowers the HOMO and LUMO energy levels. nih.govnih.gov The extent of this lowering depends on the electronegativity of the halogen.
HOMO-LUMO Gap: The introduction of halogens can alter the HOMO-LUMO gap, thereby tuning the molecule's absorption and emission characteristics. mdpi.com
Fluorescence Quenching: Heavier halogens like bromine and iodine can induce fluorescence quenching through the "heavy atom effect," which promotes intersystem crossing to the triplet state. rsc.org Computational models can help quantify these effects.
Molecular Planarity: Bulky halogens at certain positions can cause steric hindrance, leading to increased dihedral angles and a less planar molecular structure, which in turn affects electronic conjugation. nih.gov
By comparing computational data for non-halogenated, chlorinated, and brominated carbazoles, a clear picture emerges of how halogens serve as a crucial tool for fine-tuning the optoelectronic properties of these materials. nih.govrsc.org
| Substituent at 3,6-positions | Effect on HOMO/LUMO Levels | Impact on HOMO-LUMO Gap (ΔE) | Primary Electronic Influence |
|---|---|---|---|
| Hydrogen (H) | Baseline | Largest | Reference Compound |
| Chlorine (Cl) | Lowered | Slightly Decreased | Strong Inductive Effect (-I) |
| Bromine (Br) | Lowered | Decreased | Inductive Effect & Heavy Atom Effect nih.govrsc.org |
Advanced Applications of 9 2 Bromoethyl 3,6 Dichloro 9h Carbazole and Its Derivatives in Materials Science
Organic Electronic and Optoelectronic Devices
Derivatives of 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole are integral to the development of next-generation organic electronic and optoelectronic devices. The carbazole (B46965) unit's inherent electron-rich nature and high thermal stability make it a prime candidate for various roles within these technologies. mdpi.com By modifying the 3, 6, and 9 positions, researchers can fine-tune the optoelectronic characteristics of the resulting materials to meet the specific demands of different devices.
Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)
The 3,6-disubstituted carbazole framework, derived from precursors like this compound, is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs). These derivatives are employed as both emitters that generate light and as host materials that form the emissive layer matrix.
As host materials , carbazole derivatives are prized for their high triplet energies, which is a critical property for efficient phosphorescent OLEDs (PhOLEDs). A high triplet energy host prevents the back-transfer of energy from the phosphorescent dopant (emitter), ensuring that the emitter's triplet excitons decay radiatively to produce light. nih.govmdpi.com For instance, carbazole-based compounds have been developed as host materials for green PhOLEDs, demonstrating high thermal stability and suitable triplet energy levels of approximately 2.77–2.84 eV. nih.gov
As emitters , carbazole derivatives are particularly prominent in the field of Thermally Activated Delayed Fluorescence (TADF), which allows OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. semanticscholar.orgfrontiersin.org By attaching electron-accepting units to the 3,6-positions of the carbazole donor core, molecules with a small singlet-triplet energy gap (ΔEST) can be engineered, facilitating the reverse intersystem crossing (RISC) process essential for TADF. rsc.org
| Derivative Type | Application | Key Performance Metric | Reference |
| 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazole | Green PhOLED Host | Max. EQE: 6.9% | nih.gov |
| 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (DCZ-TTR) | TADF Emitter | Max. EQE: 20.1% | rsc.org |
| 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (CZ-TTR) | TADF Emitter | Max. EQE: 14.4% | rsc.org |
| Imidazole-Carbazole Hybrid | Deep-Blue Fluorescent Emitter | Max. QE: 1.1% | mdpi.com |
Hole-Transporting Materials in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The inherent electron-rich character and excellent hole-transporting capability of the carbazole moiety make its derivatives highly suitable for use as hole-transporting materials (HTMs) in solar cell technologies. mdpi.comresearchgate.net In both OPVs and DSSCs, the HTM plays a crucial role in extracting holes from the photoactive layer and transporting them to the anode, thereby preventing charge recombination and enhancing device efficiency. mdpi.com
A direct derivative, [2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz), has been successfully employed as a self-assembled monolayer (SAM) on indium tin oxide (ITO) electrodes in organic solar cells. This SAM modifies the work function of the electrode, improving hole extraction. OPV devices incorporating Cl-2PACz as the hole-extracting layer have achieved a high power conversion efficiency (PCE) of 18.5%. This performance is attributed to increased hole mobility, reduced interface resistance, and suppressed carrier recombination compared to standard HTMs like PEDOT:PSS.
Similarly, another derivative, [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz), has been used as a substitute for PEDOT:PSS in mixed tin/lead perovskite solar cells. Devices using this Br-2PACz monolayer achieved a record efficiency of 19.51%, significantly outperforming cells based on PEDOT:PSS (16.33%). rsc.org This highlights the effectiveness of halogenated carbazole-based SAMs in enhancing both the efficiency and stability of next-generation solar cells. rsc.orgresearchgate.net
| Derivative | Solar Cell Type | Role | Power Conversion Efficiency (PCE) | Reference |
| [2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz) | OPV | SAM-HTL | 18.5% | |
| [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) | Perovskite (Sn/Pb) | SAM-HTL | 19.51% | rsc.org |
| 3,6-disubstituted 9H-carbazole-3,6-diamine derivative | DSSC | HTM | 1.75% | researchgate.net |
Integration in Organic Field-Effect Transistors (OFETs) and Electrochromic Devices
The semiconducting properties of polymers derived from 3,6-dihalocarbazoles make them suitable for the active layer in Organic Field-Effect Transistors (OFETs). The carbazole unit's ability to transport holes effectively is fundamental to the performance of p-type OFETs. researchgate.netnih.gov Polymerization via the 3,6-positions creates conjugated backbones that facilitate charge delocalization and transport. While high mobilities have been achieved in various organic semiconductors, carbazole-based polymers offer a balance of good charge transport, high stability, and processability, which are essential for practical OFET applications. researchgate.netnih.gov
In the realm of electrochromic devices (ECDs), which change color upon the application of an electrical potential, polymers derived from 3,6-disubstituted carbazoles are highly effective. The stable radical cations formed upon oxidation of the carbazole units lead to reversible and distinct color changes. researchgate.netrsc.org For example, copolymers incorporating 3,6-di(2-thienyl)carbazole units exhibit multi-color electrochromism, switching between states like yellowish-green, gray, and purplish-gray. mdpi.com ECDs constructed with these polymers as the anodically coloring layer and a material like poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodically coloring layer can achieve high optical contrast (ΔT) and good coloration efficiency (η).
| Device Type | Polymer Derivative Class | Observed Property / Performance | Reference |
| OFET | Poly(3,6-carbazole)s | p-type semiconductor behavior | researchgate.net |
| Electrochromic Device | Poly(3,6-di(2-thienyl)carbazole) copolymers | High optical contrast (ΔT up to 68.4%) | mdpi.com |
| Electrochromic Device | Poly(9H-carbazol-9-ylpyrene) | ΔT of 29%, switches between light yellow, gray, and grayish green | researchgate.net |
Role in Thermally Activated Delayed Fluorescence (TADF) Systems
The 3,6-dichloro-9H-carbazole scaffold is a critical building block for creating advanced TADF emitters. semanticscholar.org The core principle of TADF material design is to create a molecule with a donor (D) and an acceptor (A) unit that are electronically decoupled, often by a significant spatial twist. This arrangement leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is essential for efficient RISC. frontiersin.orgrsc.org
Carbazole is one of the most popular electron donors used in TADF emitters. frontiersin.org The chlorine atoms at the 3 and 6 positions of the parent compound can be replaced with various electron-accepting moieties through cross-coupling reactions. This D-A architecture ensures that the highest occupied molecular orbital (HOMO) is localized on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor, minimizing their overlap and thus reducing ΔEST. researchgate.net
Research has shown that increasing the steric hindrance between the donor and acceptor units can further reduce the ΔEST and enhance TADF efficiency. For example, a comparative study of two carbazole-based TADF emitters, CZ-TTR and DCZ-TTR, demonstrated this principle. DCZ-TTR, which has two mutually restricted carbazole groups, exhibited a smaller ΔEST (0.03 eV) compared to CZ-TTR (0.10 eV). Consequently, the OLED device based on DCZ-TTR achieved a significantly higher maximum external quantum efficiency (EQE) of 20.1% compared to 14.4% for the CZ-TTR device. rsc.org
Polymeric Materials and Supramolecular Assemblies
The difunctional nature of this compound, with reactive sites at the 3- and 6-positions, makes it an ideal monomer for the synthesis of advanced polymeric materials. These materials can range from linear conjugated polymers to complex three-dimensional networks with porous structures.
Building Blocks for Microporous Organic Polymers (MOPs) and Conjugated Polymer Networks
The reactive chlorine atoms on the 3,6-dihalocarbazole core allow it to serve as a monomer in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Yamamoto coupling, to form conjugated polymer networks (CPNs). ossila.comresearchgate.net These reactions link the carbazole units together, creating extended π-conjugated systems. Depending on the co-monomers and reaction conditions, these networks can be designed to be microporous. nih.govnih.gov
Conjugated microporous polymers (CMPs) derived from carbazole are of significant interest for applications in gas storage and separation. rsc.orgpolyu.edu.hk The inherent porosity of these materials provides a high surface area for gas adsorption, while the nitrogen atom in the carbazole ring can create favorable interactions with gases like CO₂. polyu.edu.hk For example, hypercrosslinked microporous organic polymer networks synthesized from carbazole derivatives have demonstrated high Brunauer–Emmett–Teller (BET) specific surface areas (up to 1845 m²/g) and significant CO₂ uptake capacity. rsc.org Furthermore, when designed with specific macrostructures, such as hollow spheres, these carbazole-based CMPs can act as efficient visible-light-driven photocatalysts for applications like the selective oxidation of benzyl (B1604629) alcohol. nih.gov
| Polymer Network Type | Monomer Class | Key Property | Potential Application | Reference |
| Conjugated Polymer | 3,6-dibromo-9-alkyl-carbazole | Forms extended π-conjugated systems | OLEDs, OPVs | ossila.com |
| Hypercrosslinked MOP | Dendritic carbazole | High BET surface area (1845 m²/g) | CO₂ capture | rsc.org |
| Conjugated Microporous Polymer | Carbazole | Visible-light photocatalysis | Selective organic oxidation | nih.gov |
Rational Design of Supramolecular Recognition Elements
The design of synthetic receptors capable of selectively binding specific ions or molecules is a cornerstone of supramolecular chemistry. The 3,6-dichlorocarbazole (B1220011) framework is an excellent scaffold for such purposes. The chlorine substituents are mildly electron-withdrawing, which can increase the acidity of N-H protons elsewhere on the molecule, making them more effective hydrogen bond donors for anion recognition. nih.gov
The 9-(2-bromoethyl) group on this compound is pivotal for constructing sophisticated supramolecular systems. This alkyl halide moiety is a versatile electrophilic site that can readily react with a variety of nucleophiles (such as amines, alcohols, or thiols) via nucleophilic substitution reactions. This allows for the "stitching" of the 3,6-dichlorocarbazole unit into larger, pre-organized structures designed for molecular recognition.
Key Design Principles:
Introduction of Binding Sites: The primary strategy involves using the 9-(2-bromoethyl) group to link the carbazole to other molecular components that bear hydrogen bond donors or other recognition motifs. For instance, reacting this compound with molecules containing amide, urea, or thiourea (B124793) groups can create receptors with a well-defined cavity for anion binding.
Preorganization: The rigidity of the carbazole skeleton helps in pre-organizing the attached recognition elements, reducing the entropic penalty upon binding a guest molecule and thus enhancing binding affinity and selectivity.
Tuning Electronic Properties: The 3,6-dichloro substitution pattern is crucial. These chlorine atoms increase the anion binding constants by up to an order of magnitude compared to unsubstituted carbazoles. chemrxiv.org This is attributed to the electron-withdrawing nature of the chlorine atoms, which enhances the hydrogen-bond donating capacity of the recognition units attached to the carbazole scaffold.
An example of rational design would involve a two-step synthesis. First, 1,8-diamino-3,6-dichloro-9H-carbazole can be functionalized with recognition groups like pyrrole-2-carboxamides. jlu.edu.cnepa.gov Subsequently, the nitrogen at the 9-position can be alkylated using a reagent like 1,2-dibromoethane (B42909) to introduce the bromoethyl group, providing a reactive site for further elaboration into a larger supramolecular assembly. Alternatively, starting with this compound, one could build receptors by first nitrating the 1 and 8 positions, followed by reduction to the diamine, and then functionalization of the amino groups.
The table below illustrates how modifications on the 3,6-dichlorocarbazole scaffold, facilitated by the reactive 9-(2-bromoethyl) group, can be envisioned to create tailored supramolecular receptors.
| Receptor Component | Role of this compound | Target Guest | Binding Interaction |
| Bis-urea macrocycle | Serves as a rigid, electron-tuned scaffold and a linker to form the macrocyclic structure. | Dicarboxylates | Hydrogen bonding |
| Calix chemrxiv.orgarene conjugate | Covalent linkage of the carbazole unit to the lower rim of a calixarene. | Metal Cations | Ion-dipole and cation-π |
| Peptide conjugate | Attachment to a peptide backbone to induce specific folding for guest recognition. | Biologically relevant anions | Hydrogen bonding, electrostatic |
Advanced Chemosensors for Analytical Applications
Chemosensors are molecules that signal the presence of a specific analyte through a measurable change, such as color or fluorescence. The 3,6-dichlorocarbazole core is an excellent platform for designing optical chemosensors due to its inherent fluorescence and the ability to modulate its electronic properties through substitution. chemrxiv.orgresearchgate.net
Development of Optical Chemosensors for Anion Detection
The 3,6-dichlorocarbazole moiety is a key component in a variety of anion sensors. Its derivatives, particularly those functionalized at the 1 and 8 positions with hydrogen-bond donating groups like amides or ureas, show high affinity for anions. nih.gov The chlorine atoms at the 3 and 6 positions enhance the sensitivity of these sensors. nih.gov
The 9-(2-bromoethyl) group plays a crucial role by allowing the carbazole-based sensor to be anchored to surfaces, incorporated into polymers, or linked to other signaling units. For example, it can be used to attach the sensor to a solid support for the development of heterogeneous sensing systems, or to link it to another fluorophore for creating a ratiometric sensor based on Förster Resonance Energy Transfer (FRET).
Research on related 1,8-diamidocarbazole derivatives has shown that these compounds can act as remarkably strong and selective receptors for oxyanions. The introduction of chlorine atoms at the 3 and 6 positions shifts the UV-vis absorption spectra and enhances binding constants. nih.govchemrxiv.org Further substitution with even stronger electron-withdrawing groups like dicyano or dinitro can convert the receptor into a visible-range colorimetric sensor. chemrxiv.org
The following table summarizes the anion binding properties of a model receptor based on a 1,8-bis(pivalamido)-3,6-dichlorocarbazole structure. While this specific example may not have the 9-(2-bromoethyl) group, it demonstrates the binding affinities that are characteristic of this class of compounds, which can be synthesized from precursors related to the subject of this article.
| Anion | Association Constant (Kₐ) in DMSO-d₆ + 0.5% H₂O (M⁻¹) |
| Cl⁻ | 160 |
| AcO⁻ | > 10⁴ |
| H₂PO₄⁻ | > 10⁴ |
| HSO₄⁻ | 150 |
| NO₃⁻ | < 10 |
Data adapted from studies on 1,8-diamido-3,6-dichlorocarbazole derivatives.
Exploration of Colorimetric and Fluorescent Sensing Mechanisms
The sensing mechanism in chemosensors derived from this compound is typically based on changes in the electronic structure of the carbazole core upon analyte binding.
Colorimetric Sensing: A colorimetric sensor produces a change in color visible to the naked eye upon interaction with an analyte. This change arises from a shift in the maximum absorption wavelength (λmax) of the molecule's UV-Vis spectrum. For carbazole-based sensors, this is often achieved through:
Intramolecular Charge Transfer (ICT): The binding of an anion to the hydrogen-bond donating groups of the receptor can increase the electron density of the carbazole ring system, altering the energy of the ICT transition. By attaching strong electron-acceptor groups to the carbazole, the ICT band can be pushed into the visible region, making the color change more pronounced.
Deprotonation: In some cases, a highly basic anion can deprotonate the N-H protons of the receptor's binding site. This leads to the formation of an anionic species with a more delocalized electron system, causing a significant bathochromic (red) shift in the absorption spectrum and a distinct color change. For instance, 3,6-dinitro substituted carbazole receptors have been shown to act as colorimetric sensors in wet DMSO, producing clear color changes upon interaction with basic anions, primarily due to deprotonation. chemrxiv.org
Fluorescent Sensing: Fluorescent sensors signal the presence of an analyte through a change in their fluorescence intensity or wavelength. Carbazole and its derivatives are naturally fluorescent, making them ideal fluorophores for sensor design. researchgate.net Common fluorescence sensing mechanisms include:
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (the carbazole unit) is linked to a receptor and a quencher. In the absence of the analyte, an electron can be transferred from the receptor to the excited fluorophore, quenching the fluorescence ("turn-off" state). Upon analyte binding to the receptor, the energetics of this process are altered, inhibiting PET and restoring fluorescence ("turn-on" state).
Chelation-Enhanced Fluorescence (CHEF): Binding of an analyte can rigidify the molecular structure of the sensor, reducing non-radiative decay pathways and leading to an enhancement of fluorescence emission.
Fluorescence "Switched On" Behavior: In the case of a 1,8-di(pyrrole-2-carboxamino)-3,6-dichlorocarbazole derivative, a significant fluorescence "switched on" behavior was observed upon the addition of H₂PO₄⁻, allowing for its discrimination from other anions. jlu.edu.cnepa.gov This is a powerful mechanism for selective sensing.
The combination of the 3,6-dichloro-substituted carbazole core as a signaling unit with the synthetic versatility offered by the 9-(2-bromoethyl) group allows for the rational design and construction of a wide array of highly sensitive and selective chemosensors for various analytical applications.
Mechanistic Insights into Structure Property Relationships for Halogenated Carbazole Systems
Influence of Molecular Architecture on Charge Transport and Exciton (B1674681) Dynamics
The molecular architecture of 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole is fundamental to its potential role in optoelectronic devices, directly influencing charge transport and exciton dynamics. The carbazole (B46965) moiety is an electron-rich system known for its high hole-transport capability. mdpi.com However, the properties of the core structure are significantly modified by its substituents.
Carbazole Core: The planar, π-conjugated carbazole ring system is the primary conduit for charge transport. Its electron-rich nature makes it an excellent hole-transporting (p-type) material. mdpi.com The delocalized π-electrons facilitate the movement of positive charge carriers (holes) across the molecular framework.
3,6-Dichloro Substitution: The two chlorine atoms at the 3 and 6 positions exert a strong electron-withdrawing inductive effect. nih.gov This modification lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lowered HOMO level can enhance the material's stability against oxidation, a desirable trait for device longevity. The modulation of these frontier orbitals directly impacts the energy barrier for charge injection from electrodes and charge transfer between adjacent molecules.
9-(2-Bromoethyl) Group: The N-alkyl group, in this case, a bromoethyl chain, primarily influences the material's morphological properties. It can disrupt the close packing (π-stacking) of the carbazole units, which can affect intermolecular charge hopping rates. mdpi.com While extensive π-stacking can create efficient charge transport pathways, excessive aggregation can sometimes act as a trap for excitons, leading to quenching of luminescence. rsc.org The alkyl chain also enhances solubility, which is a crucial factor for solution-based processing of thin films. mdpi.com
Exciton dynamics—the behavior of electron-hole pairs—are also governed by this architecture. In the solid state, intermolecular interactions can lead to the splitting of energy levels. nih.govaip.org The presence of heavy atoms like chlorine and bromine can promote intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), a phenomenon known as the heavy atom effect. rsc.org This can influence the emissive properties, potentially reducing fluorescence efficiency in favor of phosphorescence. rsc.org
| Structural Component | Primary Influence | Effect on Charge Transport | Reference |
|---|---|---|---|
| Carbazole Core | π-Conjugated System | Provides primary pathway for hole transport due to its electron-rich nature. | mdpi.com |
| 3,6-Dichloro Groups | Electron-Withdrawing Effect | Lowers HOMO/LUMO energy levels, potentially improving oxidative stability and tuning charge injection barriers. | nih.gov |
| 9-(2-Bromoethyl) Group | Steric Hindrance/Solubility | Modifies intermolecular packing and π-stacking, affecting charge hopping rates. Enhances solubility for processing. | mdpi.com |
Intermolecular Interactions and Solid-State Optical Phenomena
In the solid state, the collective behavior of molecules, dictated by intermolecular interactions, gives rise to unique optical phenomena not observed in solution. For halogenated carbazoles like this compound, these interactions are critical in determining the material's bulk optical properties.
The packing of molecules in a crystal lattice is governed by a combination of weak forces, including van der Waals forces, π-π stacking, and, significantly in this case, halogen bonding. The chlorine and bromine atoms can participate in halogen bonds (C-X···Y, where X is the halogen and Y is a Lewis base), which can direct molecular assembly into specific, ordered structures. rsc.org These ordered arrangements, such as herringbone or lamellar stacking, influence the degree of orbital overlap between adjacent molecules, which is crucial for charge transport and exciton migration. rsc.orgbohrium.com
Certain carbazole derivatives have been shown to exhibit fascinating solid-state optical phenomena:
Crystallization-Induced Emission (CIE): Some molecules are weakly emissive in dilute solutions but become highly fluorescent upon aggregation or crystallization. bohrium.comresearchgate.net This effect, often termed Aggregation-Induced Emission (AIE) or CIE, is typically attributed to the restriction of intramolecular rotations and vibrations in the solid state, which closes non-radiative decay channels and enhances radiative emission. nih.gov The rigidified molecular conformation within a crystal lattice can thus significantly boost fluorescence quantum yield. bohrium.comresearchgate.net
Mechanofluorochromism (MFC): This phenomenon involves a change in the fluorescence color of a material upon the application of a mechanical force, such as grinding or shearing. bohrium.com The force disrupts the crystalline packing, altering the intermolecular interactions and leading to a different emissive state, often red-shifted. bohrium.comresearchgate.net This process can be reversible, with the original emission color restored by heating or exposure to solvent vapor, which allows the molecules to revert to their stable crystalline arrangement. Non-planar molecular conformations and specific push-pull electronic structures are often associated with MFC properties. bohrium.com
While not explicitly documented for this compound, the presence of a bulky bromoethyl group and halogen atoms suggests that its solid-state packing could be conducive to such phenomena. The interplay between π-π stacking of the carbazole cores and directional halogen interactions could lead to crystalline structures that exhibit CIE or are sensitive to mechanical stress, making MFC a possibility. rsc.orgbohrium.com
Role of Halogen Atoms in Modulating Electronic and Photophysical Characteristics
The substitution of hydrogen with halogen atoms (chlorine and bromine) in the carbazole framework is a key strategy for modulating its electronic and photophysical properties. nih.govnih.govnaturvardsverket.se The halogens influence the molecule through several distinct mechanisms.
Inductive Effect: As highly electronegative elements, chlorine and bromine exert a strong electron-withdrawing inductive effect. This effect pulls electron density from the π-conjugated system, leading to a stabilization (lowering) of both the HOMO and LUMO energy levels. nih.govmdpi.com The magnitude of this effect can influence the material's ionization potential and electron affinity, and consequently, its performance in electronic devices.
Heavy Atom Effect: The presence of heavy atoms like chlorine, and especially bromine, significantly enhances spin-orbit coupling. This facilitates intersystem crossing (ISC), the transition of an exciton from a singlet state to a triplet state. rsc.org A higher ISC rate typically leads to a reduction in fluorescence quantum yield, as the population of the emissive singlet state is depleted. rsc.org In some cases, this can lead to enhanced phosphorescence. Studies on dihalogenated carbazoles have shown a significant reduction in fluorescence efficiency, with brominated derivatives showing lower efficiency than chlorinated ones, which is a clear manifestation of the heavy atom effect. rsc.org
Intermolecular Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular packing in the solid state. rsc.org This directed interaction can be exploited to control the supramolecular organization and, consequently, the bulk electronic properties of the material.
The combined effect of two chlorine atoms and one bromine atom in this compound is a predictable and significant alteration of the parent carbazole's properties. The HOMO/LUMO levels will be lowered, and the fluorescence is expected to be substantially quenched compared to non-halogenated analogues.
| Property | Effect of Halogenation (Cl, Br) | Underlying Mechanism | Reference |
|---|---|---|---|
| HOMO/LUMO Energy Levels | Lowered (Stabilized) | Inductive electron-withdrawing effect. | nih.govmdpi.com |
| Fluorescence Quantum Yield | Decreased | Internal heavy atom effect enhances intersystem crossing (ISC), depopulating the singlet state. | rsc.org |
| Intersystem Crossing (ISC) Rate | Increased | Enhanced spin-orbit coupling due to the presence of heavy atoms. | rsc.org |
| Solid-State Packing | Modified | Participation in halogen bonding and other non-covalent interactions. | rsc.org |
Outlook and Future Research Directions in Carbazole Chemistry
Advancements in Sustainable Synthetic Methodologies for Highly Functionalized Carbazoles
The synthesis of carbazole (B46965) derivatives is evolving from traditional methods, such as the Graebe–Ullmann and Borsche-Drechsel reactions, towards more sustainable and efficient strategies. ijpsjournal.comnih.govresearchgate.net These classical methods often require harsh conditions and produce significant waste. Modern research focuses on "green" chemistry principles, emphasizing atom economy, reduced energy consumption, and the use of environmentally benign catalysts.
Key advancements in this area include:
Palladium-Catalyzed Reactions : Heterogeneous palladium catalysts, including those on supports like biochar, are being used for one-pot syntheses. ijpsjournal.comacs.org These methods often involve sequential reactions like Buchwald–Hartwig amination and direct arylation, offering high yields and regioselectivity with reduced reaction times, especially when assisted by microwave irradiation. ijpsjournal.comtandfonline.com
C-H Activation/Functionalization : Direct C-H bond activation is a powerful tool for constructing carbazole nuclei from readily available precursors like diarylamines. nih.govacs.org This approach avoids the need for pre-functionalized substrates, thus shortening synthetic routes and minimizing waste. researchgate.net Palladium-catalyzed intramolecular C-H activation has proven effective for creating diverse carbazoles. acs.orgtandfonline.com
Cascade Annulation Reactions : Lewis acid-mediated cascade reactions allow for the one-pot synthesis of highly substituted carbazoles from simple starting materials. rsc.org These reactions proceed through multiple bond-forming events in a single operation, enhancing efficiency.
Metal-Free Synthesis : To further improve sustainability, metal-free synthetic routes are being explored. For instance, NH4I has been used to promote an indole-to-carbazole strategy via a formal [2+2+2] annulation, demonstrating good functional group tolerance. ijpsjournal.com
These modern methods provide access to a wider array of functionalized carbazoles, including those with specific electronic and steric properties tailored for various applications.
| Synthetic Strategy | Key Features | Catalyst Example | Reference |
| Heterogeneous Pd-Catalysis | Use of recoverable catalysts, often microwave-assisted for speed. | Palladium on biochar | ijpsjournal.com |
| Intramolecular C-H Activation | Direct functionalization of C-H bonds, improving atom economy. | Pd/C, Pd(OAc)2 | acs.orgrsc.org |
| Lewis Acid-Mediated Annulation | One-pot synthesis of complex carbazoles via cascade reactions. | Sc(OTf)3, ZnBr2 | rsc.org |
| Metal-Free Annulation | Avoids heavy metal catalysts, enhancing environmental friendliness. | NH4I | ijpsjournal.com |
This interactive data table summarizes key sustainable synthetic methodologies for carbazoles.
Design of Novel Multi-Functional Materials based on the Carbazole Core
The rigid, planar structure and excellent charge-transporting properties of the carbazole core make it an ideal building block for multi-functional organic materials. beilstein-journals.orgnih.gov Its electron-rich nature and the possibility of functionalization at multiple positions (e.g., N-9, C-3, C-6, C-2, C-7) allow for precise tuning of its optical and electronic properties. nih.govnih.gov
Future design strategies are focused on creating materials where the carbazole unit serves multiple roles simultaneously:
Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives are extensively used as host materials for phosphorescent emitters and as deep-blue emitters themselves. beilstein-journals.orgrsc.org Novel designs incorporate carbazole into molecules with hybridized local and charge-transfer (HLCT) states to achieve high efficiency and color purity. rsc.org Copolymers of fluorene (B118485) and carbazole are also widely used as hole-transport layer materials in OLEDs. ossila.com
Organic Photovoltaics (OPVs) : The carbazole moiety is a popular donor unit in OPV materials due to its favorable electronic properties. nih.gov Research is directed towards developing carbazole-based polymers and small molecules that can be processed from solution and exhibit high power conversion efficiencies.
Porous Organic Polymers (MOPs) : The structural versatility of carbazoles allows them to be used as building blocks for microporous organic polymers. nih.govresearchgate.netbohrium.com These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation, particularly for CO2 capture. nih.govresearchgate.net
Sensors : The fluorescent properties of many carbazole derivatives make them suitable for use in chemical sensors. nih.gov The emission characteristics can be designed to change upon interaction with specific analytes.
The development of these materials relies on establishing clear structure-property relationships, enabling chemists to design molecules with tailored thermal stability, solubility, and energy levels for optimized device performance. beilstein-journals.orgnih.gov
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental synthesis is becoming indispensable for accelerating the discovery of new carbazole-based materials. rsc.org Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to predict the geometric, electronic, and photophysical properties of novel carbazole derivatives before undertaking their synthesis. rsc.orgacs.org
This integrated approach offers several advantages:
Predictive Design : Computational screening can identify promising candidate molecules with desired properties, such as specific energy levels (HOMO/LUMO), absorption/emission wavelengths, and charge transport characteristics. acs.org This pre-screening process saves significant time and resources by focusing experimental efforts on the most viable targets.
Mechanism Elucidation : Theoretical calculations help in understanding complex reaction mechanisms, such as those in gold-catalyzed carbazole formation or dimerization processes. acs.orgresearchgate.net This insight is crucial for optimizing reaction conditions and improving yields.
Interpretation of Experimental Data : Computational methods are used to interpret experimental results, such as vibrational spectra (FTIR) and electrochemical data (cyclic voltammetry). nih.govrsc.org By comparing calculated spectra with experimental ones, a more detailed understanding of the material's structure and behavior can be achieved. rsc.org
Molecular Docking : In medicinal chemistry, molecular docking studies predict the binding interactions of carbazole derivatives with biological targets, guiding the design of new therapeutic agents with enhanced efficacy. tandfonline.comnih.gov
By leveraging computational tools, the design-synthesis-characterization cycle is significantly shortened, enabling a more rapid development of next-generation functional materials and pharmaceuticals based on the carbazole scaffold.
Emerging Applications in Niche and High-Value Fields
While carbazoles are well-established in organic electronics, ongoing research is revealing their potential in a variety of niche and high-value applications. The unique photophysical and biological properties of the carbazole scaffold are driving its exploration in new technological and biomedical frontiers. nih.govontosight.ai
Emerging application areas include:
Pharmacology : The carbazole moiety is a recognized pharmacophore present in several approved drugs. ijpsjournal.com Research is actively pursuing new carbazole derivatives for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. nih.govontosight.ainih.gov Their ability to interact with DNA and various enzymes makes them attractive candidates for drug discovery. tandfonline.comnih.gov
Energy Storage : Carbazole-based polymers are being investigated for energy storage applications. mdpi.com Their redox activity and stability make them suitable for use in batteries and supercapacitors. The ability to create N-doped carbons from carbazole precursors is also of interest for catalytic and energy storage purposes. mdpi.com
Photocatalysis : The photoactive nature of carbazoles makes them candidates for use in photocatalysis. mdpi.com They can absorb light and facilitate chemical transformations, offering potential for green and sustainable chemical synthesis.
Two-Photon Absorption Materials : Certain carbazole-azo compounds have been shown to exhibit strong two-photon absorption behavior, making them relevant for applications in 3D microfabrication, optical data storage, and bio-imaging. researchgate.net
The continued exploration of functionalized carbazoles is expected to unlock further applications, cementing the importance of this versatile heterocyclic system in advanced science and technology.
| Application Field | Description | Example Carbazole Type | Reference |
| Anticancer Agents | Design of derivatives that induce apoptosis or arrest the cell cycle in cancer cells. | Carbazole-hydrazone hybrids | ijpsjournal.comnih.gov |
| Gas Capture | Use in microporous organic polymers (MOPs) for selective CO2 adsorption. | Polymerized carbazole units | nih.govresearchgate.net |
| Energy Storage | Development of polymers for high-voltage batteries and N-doped carbons. | Poly(vinylcarbazole) analogues | mdpi.com |
| Photocatalysis | Application as organic photocatalysts for sustainable chemical reactions. | Functionalized carbazoles | mdpi.com |
| Two-Photon Materials | Materials for advanced optics and 3D data storage. | Carbazole-azo compounds | researchgate.net |
This interactive data table highlights some emerging high-value applications for carbazole derivatives.
Q & A
Q. What are the established synthetic routes for 9-(2-Bromoethyl)-3,6-dichloro-9H-carbazole?
The synthesis typically involves two key steps:
N-Alkylation of 3,6-dichloro-9H-carbazole : Reacting 3,6-dichloro-9H-carbazole with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in toluene at 45°C for 3–12 hours .
Purification : The crude product is recrystallized from ethanol or ethyl acetate to achieve high purity (>95%). Yield optimization (65–89%) depends on reaction time and solvent choice .
Q. How can the purity of this compound be validated?
- Chromatography : Use flash chromatography (silica gel, 0–10% MeOH/CH₂Cl₂) for intermediate purification .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR (C-Br stretch at ~550 cm⁻¹) .
- Elemental Analysis : Match calculated and observed C, H, N, and Br percentages to validate stoichiometry .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Brominated carbazoles may exhibit acute toxicity (H300/H301 hazard codes). Use fume hoods, gloves, and eye protection .
- Waste Disposal : Halogenated byproducts require neutralization before disposal to avoid environmental contamination (H400/H410 codes) .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity?
- Planarity and Dihedral Angles : The carbazole core is nearly planar (mean deviation: 0.028 Å), while the bromoethyl substituent introduces a slight buckle (3.41° dihedral angle between benzene rings). This geometry enhances π-stacking in solid-state applications but may reduce solubility in polar solvents .
- Halogen Bonding : The C-Br bond (1.909 Å) facilitates halogen bonding, useful in supramolecular assembly or catalysis .
Q. How can this compound be functionalized for optoelectronic applications?
- Suzuki Coupling : Replace the bromoethyl group with boronic esters (e.g., using Pd catalysts) to synthesize carbazole-based polymers for organic light-emitting diodes (OLEDs) .
- Cross-Coupling Reactions : The 3,6-dichloro substituents allow further substitution with electron-withdrawing groups (e.g., -CN, -NO₂) to tune bandgap properties .
Q. What experimental strategies resolve contradictions in alkylation reaction yields?
- Catalyst Optimization : TBAB in toluene yields 89.5% product , while 18-crown-6 in acetone gives 65% . Higher polarity solvents improve nucleophilicity but may reduce selectivity.
- Temperature Control : Prolonged heating (>12 hours) at 45°C minimizes byproduct formation (e.g., di-alkylated derivatives) .
Q. How is this compound utilized in high-throughput drug discovery?
- Intermediate Synthesis : It serves as a precursor for tetrazole-functionalized carbazoles (e.g., ML67-18), synthesized via nucleophilic substitution with NaN₃ in DMF at 90°C . These derivatives are screened for ion channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
